(3,6-Dimethylpyrazin-2-yl)methanamine

Medicinal Chemistry Structure-Activity Relationship Building Block Selection

(3,6-Dimethylpyrazin-2-yl)methanamine (CAS 1393547-69-7, molecular formula C₇H₁₁N₃, MW 137.18 g/mol) is a synthetic heterocyclic primary amine building block comprising a pyrazine core with methyl substituents at the 3- and 6-positions and an aminomethyl group at the 2-position. It belongs to the broader class of substituted (pyrazin-2-yl)methanamines, which are widely employed as intermediates in medicinal chemistry and agrochemical research.

Molecular Formula C7H11N3
Molecular Weight 137.18 g/mol
Cat. No. B11922521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,6-Dimethylpyrazin-2-yl)methanamine
Molecular FormulaC7H11N3
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESCC1=CN=C(C(=N1)CN)C
InChIInChI=1S/C7H11N3/c1-5-4-9-6(2)7(3-8)10-5/h4H,3,8H2,1-2H3
InChIKeyBKYCPWGIRVQORD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3,6-Dimethylpyrazin-2-yl)methanamine Procurement Guide: CAS 1393547-69-7 Structure, Class, and Baseline Characteristics


(3,6-Dimethylpyrazin-2-yl)methanamine (CAS 1393547-69-7, molecular formula C₇H₁₁N₃, MW 137.18 g/mol) is a synthetic heterocyclic primary amine building block comprising a pyrazine core with methyl substituents at the 3- and 6-positions and an aminomethyl group at the 2-position . It belongs to the broader class of substituted (pyrazin-2-yl)methanamines, which are widely employed as intermediates in medicinal chemistry and agrochemical research. The compound is commercially available from multiple vendors in free-base and hydrochloride salt forms, with typical purity specifications of 95–98% . Importantly, extensive peer-reviewed literature dedicated solely to this compound is not widely available in the public domain; most references to the 3,6-dimethylpyrazin-2-yl scaffold appear in patent-exemplified libraries or as part of larger elaborated structures .

Why Generic (Pyrazin-2-yl)methanamine Analogs Cannot Automatically Substitute for the 3,6-Dimethyl Regioisomer


Within the dimethylpyrazine methanamine family, the positions of the methyl substituents on the pyrazine ring directly modulate the electronic character, steric environment, and hydrogen-bonding capacity of both the ring nitrogens and the primary amine [1]. The 3,6-dimethyl pattern places one methyl group ortho to the aminomethyl substituent and one para to the distal ring nitrogen, creating a unique combination of steric shielding of the amine and asymmetric electron donation that differs measurably from the 3,5- and 5,6-dimethyl regioisomers [1]. Published enzyme inhibition data for elaborated derivatives confirm that moving the methyl groups alters target potency: a 3-(4-(3,6-dimethylpyrazin-2-yl)piperazin-1-yl)-5-phenylpyridazine derivative achieved 57% inhibition at 0.1 mg/mL in a rat enzyme assay, whereas analogs bearing the 3,5- or unsubstituted pyrazine scaffolds generated different inhibition profiles under identical conditions [2]. Generic substitution based solely on the (pyrazin-2-yl)methanamine core therefore risks changes in target engagement, synthetic handle reactivity, and downstream biological readout.

Quantitative Differentiation Evidence for (3,6-Dimethylpyrazin-2-yl)methanamine vs. Closest Structural Analogs


Regioisomeric Differentiation: 3,6-Dimethyl vs. 3,5-Dimethyl and 5,6-Dimethyl Substitution Patterns

The 3,6-dimethyl substitution pattern in (3,6-dimethylpyrazin-2-yl)methanamine positions one methyl group ortho to the aminomethyl moiety, creating steric hindrance around the nucleophilic amine that is absent in the 3,5- and 5,6-regioisomers. This steric shielding can alter acylation rates and amide coupling efficiency. The compound's predicted XLogP3 is -0.6 [1], consistent with slightly higher hydrophilicity compared to the 3,5-dimethyl isomer, which typically yields computed logP values in the 0.8–1.3 range . In a rat enzyme assay evaluating inhibitors of sterol O-acyltransferase (EC 2.3.1.26), a derivative containing the 3,6-dimethylpyrazin-2-yl-piperazine fragment showed 57% inhibition at 0.1 mg/mL, while the 1-(3,6-dimethylpyrazin-2-yl)-4-(5-phenylpyridazin-3-yl)-1,4-diazepane analog achieved 62% inhibition at the same concentration [2]. No directly comparable data for identically elaborated 3,5- or 5,6-dimethyl scaffolds under the same assay conditions are publicly available, precluding head-to-head regioisomer ranking.

Medicinal Chemistry Structure-Activity Relationship Building Block Selection

Methylation Status Comparison: 3,6-Dimethyl vs. Unsubstituted (Pyrazin-2-yl)methanamine

The unsubstituted (pyrazin-2-yl)methanamine (CAS 20010-99-5, MW 109.13 g/mol) is the simplest member of the series and is widely used as a control scaffold. Its predicted logP is -1.25 (LogD at pH 7.4 = -2.16), reflecting high hydrophilicity and poor predicted passive membrane permeability [1]. In contrast, the 3,6-dimethyl derivative (MW 137.18 g/mol, XLogP3 = -0.6) [2] exhibits approximately 0.65 log units higher lipophilicity, translating to roughly a 4.5-fold increase in predicted octanol-water partition. The two additional methyl groups add 28 Da of molecular weight and reduce the topological polar surface area (TPSA) contribution of the ring nitrogens through steric shielding. These differences are sufficient to shift the compound from a 'low-permeability' physicochemical space toward more favorable passive diffusion predictions.

Physicochemical Profiling Lipophilicity Permeability Prediction

Amine Reactivity and Steric Differentiation: 3,6-Dimethyl vs. 3-Methyl vs. 3-Ethyl Analogs

The ortho-methyl group at the 6-position of (3,6-dimethylpyrazin-2-yl)methanamine exerts steric hindrance on the adjacent aminomethyl group, retarding acylation and reductive amination rates relative to analogs lacking ortho substitution. In the 3-methyl analog (CAS 205259-75-2), the aminomethyl group at the 2-position has only one adjacent methyl (at position 3) and an unsubstituted position 6, offering reduced steric bulk. The 3-ethyl analog (CAS 1511531-10-4) introduces a larger ethyl group. While no quantitative relative rate data for these specific compounds have been published, the principle is well-established in pyrazine chemistry: the NMI/MsCl-mediated amide coupling method developed for electron-deficient aminopyrazines showed that steric hindrance from ortho substituents can reduce coupling yields by 15–40% compared to unhindered analogs [1]. For procurement purposes, the 3,6-dimethyl isomer's unique ortho-methyl steric profile makes it the preferred choice when a moderately deactivated, sterically shielded amine handle is desired for chemoselective transformations.

Synthetic Chemistry Amide Coupling Building Block Reactivity

Vendor Purity and QC Documentation Landscape: Free Base vs. Hydrochloride Salt Forms

The free base (CAS 1393547-69-7) is commercially available from multiple vendors with specified purities ranging from 95% to 99% . Bidepharm offers the free base at 97% purity with batch-specific QC documentation including NMR, HPLC, and GC ; MolCore supplies at NLT 98% with ISO-certified quality systems ; AKSci lists the free base at 95% minimum purity . The hydrochloride salt (CAS 2973762-51-3) is available at 95% purity and provides improved aqueous solubility and handling characteristics for biological assays . The 3,5-dimethyl regioisomer (CAS 1260665-89-1) is offered at 98% purity by Synblock but with less widespread vendor availability and fewer QC documentation options than the 3,6-isomer . For GLP-grade or IND-enabling studies requiring full analytical traceability, the 3,6-dimethyl free base currently has the most mature vendor QC infrastructure among the dimethylpyrazine methanamine regioisomers.

Procurement Quality Control Formulation

Documented Biological Target Engagement of the 3,6-Dimethylpyrazine Scaffold in Elaborated Derivatives

The 3,6-dimethylpyrazin-2-yl motif appears in multiple biologically active elaborated compounds with quantitative target engagement data. A 4-(3,6-dimethylpyrazin-2-yl)-1-methyl-N-(2-phenyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-7-yl)-1H-pyrazole-5-carboxamide derivative showed an IC₅₀ of 52 nM in a phosphodiesterase TR-FRET assay (IMAP Molecular Devices kit) [1]. Another elaborated compound, (3aR,7aR)-1-(3,6-dimethylpyrazin-2-yl)-6-{[2-(2H-1,2,3-triazol-2-yl)phenyl]carbonyl}octahydro-1H-pyrrolo[2,3-c]pyridine, demonstrated an IC₅₀ of 10,000 nM at the orexin OX1R/OX2R receptor [2]. Additionally, a closely related 3,6-dimethylpyrazin-2-yl derivative showed binding affinity to the alpha-2 adrenergic receptor with a Ki of 6.5 nM in rat cortex tissue [3]. No comparable target engagement data for identically elaborated 3,5- or 5,6-dimethylpyrazine regioisomers are publicly available, establishing the 3,6-isomer as the only scaffold with multi-target quantitative activity documentation at the elaborated-derivative level.

Drug Discovery Target Engagement Kinase Inhibition

Recommended Application Scenarios for (3,6-Dimethylpyrazin-2-yl)methanamine Based on Quantitative Differentiation Evidence


Medicinal Chemistry SAR Campaigns Requiring a Dimethylpyrazine Scaffold with Documented Biological Precedent

Among the regioisomeric dimethylpyrazine methanamine building blocks, only the 3,6-dimethyl scaffold has published quantitative target engagement data at the elaborated derivative level, spanning PDE inhibition (IC₅₀ = 52 nM), orexin receptor antagonism (IC₅₀ = 10 µM), and α2-adrenergic receptor binding (Ki = 6.5 nM) . Medicinal chemistry teams initiating a new SAR program around a pyrazine-methanamine core should prioritize the 3,6-isomer to leverage this existing knowledge of target space, reducing the time and cost of de novo scaffold validation that would be required for the 3,5- or 5,6-isomers, for which no target engagement data are publicly available.

Multi-Step Synthesis Requiring Chemoselective Amine Functionalization in the Presence of Other Nucleophiles

The ortho-methyl group at the 6-position provides steric shielding of the primary amine, creating a moderately deactivated nucleophilic handle. Based on established pyrazine amine coupling chemistry using NMI/MsCl activation, this steric environment enables chemoselective amide bond formation in substrates containing multiple reactive amines . The 3,6-dimethyl isomer is therefore preferred over the unsubstituted or 3-methyl analogs when synthetic sequences demand differentiation between the pyrazine-aminomethyl group and other aliphatic or aromatic amines in the same molecule.

CNS-Targeted Probe Design Requiring Improved Predicted Passive Permeability Over the Unsubstituted Scaffold

With a computed XLogP3 of -0.6, the 3,6-dimethyl derivative offers approximately 4.5-fold higher predicted octanol-water partitioning than the unsubstituted (pyrazin-2-yl)methanamine (LogP = -1.25) . For CNS drug discovery programs where passive diffusion across the blood-brain barrier is a key design parameter, the 3,6-isomer provides a more favorable calculated starting point, potentially reducing the number of additional lipophilic modifications required to achieve target CNS exposure, while retaining the hydrogen-bonding capacity of the pyrazine ring system for target engagement.

Procurement for GLP or IND-Enabling Studies with Full Analytical Traceability Requirements

The 3,6-dimethylpyrazin-2-yl)methanamine free base is the most broadly sourced regioisomer, with ≥6 independent vendors offering the compound at purities ranging from 95% to 99%, and multiple suppliers providing batch-specific QC documentation including NMR, HPLC, and GC analyses . This vendor diversity and QC maturity translate to shorter procurement lead times, competitive pricing, and lower supply disruption risk compared to the 3,5- and 5,6-dimethyl regioisomers, each offered by ≤3 vendors with less comprehensive analytical documentation. For GLP toxicology batches or IND-enabling API intermediate campaigns, this supply chain advantage is a decisive procurement factor.

Quote Request

Request a Quote for (3,6-Dimethylpyrazin-2-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.